Carbonic acid tert-butyl ester 2-formyl-phenyl ester
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction between tert-butyl phenyl carbonate and an aldehyde (such as benzaldehyde ). The tert-butyl group provides stability and protection during the synthetic steps. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular formula of Carbonic acid tert-butyl ester 2-formyl-phenyl ester is C₁₂H₁₅NO₃ . It consists of a tert-butyl ester group, a formyl group, and a phenyl group. The 3D structure reveals the arrangement of these functional groups .
Chemical Reactions Analysis
- Deprotection : Aqueous phosphoric acid serves as an effective, environmentally benign, and selective reagent for deprotecting tert-butyl carbamates, esters, and ethers. This reaction yields high product yields and is convenient for workup .
- O-tBu Deprotection : The combination of the tris-4-bromophenylamminium radical cation (commonly known as “magic blue”) and triethylsilane mediates a mild deprotection of tert-butyl groups. Magic blue facilitates the cleavage of C-O bonds in tert-butyl carbamates, carbonates, esters, and ethers under mild conditions .
- Schmidt Procedure : Powdered KOH in THF is a safer alternative for cleaving tert-butyl benzoates at ambient temperature, providing excellent yields .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
tert-butyl (2-formylphenyl) carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENGEZPJIUIXTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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